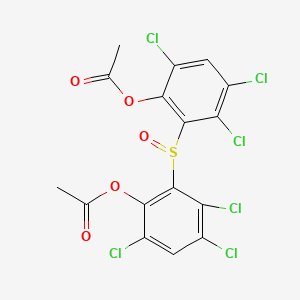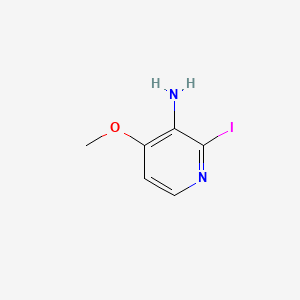
Sulfinylbis-3,4,6-trichlorobenzene-2,1-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZENESULFINYL]-3,4,6-TRICHLOROPHENYL ACETATE is a complex organic compound with the molecular formula C17H10Cl6O4 and a molecular weight of 490.985 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and acetoxy groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZENESULFINYL]-3,4,6-TRICHLOROPHENYL ACETATE typically involves multiple steps, starting with the chlorination of benzene derivatives. The acetoxy groups are introduced through acetylation reactions using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine . The sulfinyl group is incorporated through sulfoxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and acetylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, with temperature, pressure, and reagent concentrations being key parameters.
Chemical Reactions Analysis
Types of Reactions
2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZENESULFINYL]-3,4,6-TRICHLOROPHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler chlorinated phenyl acetate.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dechlorinated phenyl acetates.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZENESULFINYL]-3,4,6-TRICHLOROPHENYL ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZENESULFINYL]-3,4,6-TRICHLOROPHENYL ACETATE involves its interaction with molecular targets such as enzymes and receptors. The acetoxy and sulfinyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZYL]-3,4,6-TRICHLOROPHENYL ACETATE
- 2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZOYL]-3,4,6-TRICHLOROPHENYL ACETATE
Uniqueness
The uniqueness of 2-[2-(ACETYLOXY)-3,5,6-TRICHLOROBENZENESULFINYL]-3,4,6-TRICHLOROPHENYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H8Cl6O5S |
|---|---|
Molecular Weight |
525.0 g/mol |
IUPAC Name |
[2-(2-acetyloxy-3,5,6-trichlorophenyl)sulfinyl-3,4,6-trichlorophenyl] acetate |
InChI |
InChI=1S/C16H8Cl6O5S/c1-5(23)26-13-9(19)3-7(17)11(21)15(13)28(25)16-12(22)8(18)4-10(20)14(16)27-6(2)24/h3-4H,1-2H3 |
InChI Key |
RIJWFCBNOVMYPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)S(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B12470178.png)
![6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12470186.png)
![(3R)-3-(3,3-dimethylbutylamino)-4-[[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12470193.png)
![N-(2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12470201.png)
![N-{3-[(2-{[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]phenyl}prop-2-enamide; maleic acid](/img/structure/B12470203.png)
![N-[2-(dimethylamino)phenyl]-4-[(E)-(2,5-dimethylphenyl)diazenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12470205.png)

![6-Chloro-8-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12470210.png)
![N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide](/img/structure/B12470223.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12470227.png)
![2-(Biphenyl-4-yl)-2-oxoethyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12470235.png)
![4-[(4-Chlorophenyl)amino]-3-nitrobenzonitrile](/img/structure/B12470241.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B12470245.png)
![but-2-enedioic acid;5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B12470250.png)
